molecular formula C9H7F3OS B055164 2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone CAS No. 122243-33-8

2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone

Cat. No. B055164
M. Wt: 220.21 g/mol
InChI Key: JCWQTARLYJDDRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2,2,2-Trifluoroacetophenone, involves the use of optically active Grignard reagents for asymmetric reduction . It can also undergo condensation with biphenyl, terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone” consists of nine carbon atoms, seven hydrogen atoms, three fluorine atoms, one sulfur atom, and one oxygen atom.

Scientific Research Applications

Chemoenzymatic Synthesis and Bioreduction

A study by González-Martínez, Gotor, and Gotor‐Fernández (2019) details the chemoenzymatic synthesis involving 1‐aryl‐2,2,2‐trifluoroethanones, including compounds similar to 2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone. This research focused on their bioreduction using stereocomplementary alcohol dehydrogenases to obtain high conversions and selectivities for specific enantiomers of alcohols. The methodology sought to develop a stereoselective route towards bioactive molecules, demonstrating the potential of such compounds in synthesizing enantiomerically pure substances with significant yields and productivity (González-Martínez et al., 2019).

Development of Hyperbranched Polymers

Segawa, Higashihara, and Ueda (2010) achieved the synthesis of linear and hyperbranched polymers with various degrees of branching by self-polycondensation of 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This study illustrates the versatility of such trifluoro compounds in creating polymers with controlled structural properties, highlighting their significance in material science and engineering (Segawa et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 2,2,2-Trifluoroacetophenone, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWQTARLYJDDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375264
Record name 4'-thiomethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone

CAS RN

122243-33-8
Record name 4'-thiomethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122243-33-8
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